4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide
Description
The compound is a part of the benzenesulfonamide family, known for their varied applications in organic and medicinal chemistry due to their structural diversity and biological activities. Although the specific compound does not have direct research available, benzenesulfonamides are extensively studied for their synthesis methods, molecular structures, and potential applications in drug development.
Synthesis Analysis
Synthesis of benzenesulfonamide derivatives often involves the formation of sulfonyl chlorides followed by amine coupling or other substitution reactions. The research by Wu et al. (2013) describes an efficient synthesis approach for a structurally related benzenesulfonamide, showcasing the steps involved in constructing such compounds from basic starting materials through a series of functional group transformations and coupling reactions (Wu et al., 2013).
Molecular Structure Analysis
Structural characterization is typically achieved using techniques like X-ray crystallography, NMR, and mass spectrometry. For instance, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, a compound with a similar benzenesulfonamide core, was determined, providing insights into the molecular conformation and intermolecular interactions (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Benzenesulfonamides can undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, due to the reactive sulfonyl and amino groups. The study by Xiao et al. (2013) demonstrates the incorporation of (trifluoromethyl)thio groups into a benzo[e][1,2]thiazine 1,1-dioxide scaffold, illustrating the reactivity and versatility of sulfonamide derivatives (Xiao et al., 2013).
Scientific Research Applications
Gastroprotective Properties
Ebrotidine, a compound with a similar benzenesulfonamide structure, has been shown to possess unique gastroprotective properties. Unlike other H2-blockers, ebrotidine can enhance the synthesis and secretion of gastric mucus components and promote mucosal repair and integrity, making it a potential drug for ulcer disease treatment (Slomiany et al., 1997).
Stability and Degradation Studies
Nitisinone, a compound with a trifluoromethyl group, has been studied for its stability under various conditions. These studies help understand the drug's properties better, contributing to the medical application for hepatorenal tyrosinemia. Understanding the stability and degradation of such compounds is crucial for their development and safety assessment (Barchańska et al., 2019).
Anti-Helicobacter Pylori Activities
Similar to ebrotidine, certain benzenesulfonamide derivatives have shown significant anti-Helicobacter pylori activities, combining acid-suppressant activity with gastroprotective and antimicrobial properties. This makes them promising candidates for treating gastric diseases caused by H. pylori (Slomiany et al., 1997).
Antineoplastic Agents
Research on 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has revealed their potential as antineoplastic agents. These compounds demonstrate excellent cytotoxic properties and greater tumor-selective toxicity, highlighting the importance of benzenesulfonamide derivatives in cancer treatment research (Hossain et al., 2020).
Synthetic Methodology Development
Research into practical synthesis methods for related compounds, like 2-Fluoro-4-bromobiphenyl, underlines the continuous effort to develop efficient, scalable synthetic routes for pharmaceutical and other applications, demonstrating the versatility and importance of such compounds in organic synthesis (Qiu et al., 2009).
properties
IUPAC Name |
4-[[1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobutan-2-ylidene]amino]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c1-11-2-4-12(5-3-11)15(23)10-16(17(18,19)20)22-13-6-8-14(9-7-13)26(21,24)25/h2-9H,10H2,1H3,(H2,21,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXBSHCYSOVOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=NC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129381 | |
Record name | 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide | |
CAS RN |
1061214-09-2 | |
Record name | 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1061214-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene)amino)benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061214092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((3-(4-METHYLPHENYL)-3-OXO-1-(TRIFLUOROMETHYL)PROPYLIDENE)AMINO)BENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKR98KJ8J2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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